N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899989-89-0
VCID: VC4340927
InChI: InChI=1S/C18H19ClN4O5S/c19-11-3-5-12(6-4-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-28-13/h3-6,13H,1-2,7-10H2,(H,20,24)(H,21,25)
SMILES: C1CC(OC1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Molecular Formula: C18H19ClN4O5S
Molecular Weight: 438.88

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

CAS No.: 899989-89-0

Cat. No.: VC4340927

Molecular Formula: C18H19ClN4O5S

Molecular Weight: 438.88

* For research use only. Not for human or veterinary use.

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide - 899989-89-0

Specification

CAS No. 899989-89-0
Molecular Formula C18H19ClN4O5S
Molecular Weight 438.88
IUPAC Name N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide
Standard InChI InChI=1S/C18H19ClN4O5S/c19-11-3-5-12(6-4-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-28-13/h3-6,13H,1-2,7-10H2,(H,20,24)(H,21,25)
Standard InChI Key PRRNFCIBYCAHEW-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl

Introduction

N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound belonging to the class of oxalamides, which are derivatives of oxalic acid characterized by the presence of amide functional groups. It also belongs to the broader class of thieno[3,4-c]pyrazole derivatives, known for their diverse pharmacological activities.

Molecular Formula and Weight

The molecular formula for this compound is not explicitly provided in the available literature, but based on similar compounds, it is expected to be complex and include elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The molecular weight would be in the range of similar thieno[3,4-c]pyrazole derivatives, which typically have molecular weights around 400-450 g/mol.

Synthesis

The synthesis of N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic synthesis techniques. Key steps include:

  • Coupling Reactions: Utilizing coupling agents for amide bond formation.

  • Solvent Selection: Choosing solvents that promote solubility and reaction efficiency.

  • Optimization Techniques: High-throughput screening can enhance yield and purity during industrial production.

Reagents and Conditions

The synthesis may require specific reagents such as chlorinated aromatic compounds, bases (e.g., sodium hydroxide), and solvents (e.g., dimethylformamide). Reaction conditions such as temperature and time must be carefully controlled to optimize yield and purity.

Spectroscopic Analysis

Characterization of such compounds typically involves spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm their structures .

Data Table: General Information on Similar Thieno[3,4-c]pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamideC16H17ClN4O5S412.8Potential biological activity
N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamideC16H17ClN4O5S412.8Potential biological activity
N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamideNot specifiedApproximately 434.9Potential biological activity

Note: The specific biological activity and detailed chemical properties of N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide are not well-documented in the available literature.

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